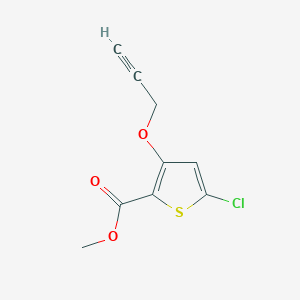
Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro group, a prop-2-yn-1-yloxy group, and a carboxylate ester group attached to the thiophene ring
Vorbereitungsmethoden
The synthesis of Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorothiophene-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form methyl 5-chlorothiophene-2-carboxylate.
Substitution Reaction: The hydroxyl group of propargyl alcohol is converted to a leaving group, often using a halogenating agent like thionyl chloride, to form propargyl chloride.
Nucleophilic Substitution: The propargyl chloride reacts with methyl 5-chlorothiophene-2-carboxylate under basic conditions to form the desired product, this compound.
Analyse Chemischer Reaktionen
Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.
Sonogashira Coupling: The prop-2-yn-1-yloxy group makes the compound suitable for Sonogashira coupling reactions, where it can form carbon-carbon bonds with aryl or vinyl halides.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate depends on its specific application:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate can be compared with other thiophene derivatives:
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: This compound has a chlorosulfonyl group instead of the prop-2-yn-1-yloxy group, leading to different reactivity and applications.
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate: The presence of a methylsulfamoyl group imparts different biological activities and chemical properties.
Eigenschaften
Molekularformel |
C9H7ClO3S |
|---|---|
Molekulargewicht |
230.67 g/mol |
IUPAC-Name |
methyl 5-chloro-3-prop-2-ynoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H7ClO3S/c1-3-4-13-6-5-7(10)14-8(6)9(11)12-2/h1,5H,4H2,2H3 |
InChI-Schlüssel |
DLIKMLROTLTWGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(S1)Cl)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















